Detomidine

Content Navigation

Protocols requiring intermediate-duration sedation often fail with xylazine (10-20 min) or romifidine (prolonged recovery). Detomidine delivers 30-60 min consistent sedation, 260:1 α2/α1 selectivity, and 100-fold higher binding affinity than xylazine. Its 22% sublingual bioavailability supports transmucosal gel formulations. Ideal as API and positive control in α2-adrenergic assays. Supplied as high-purity active ingredient, ready for global dispatch.

CAS Number

Product Name

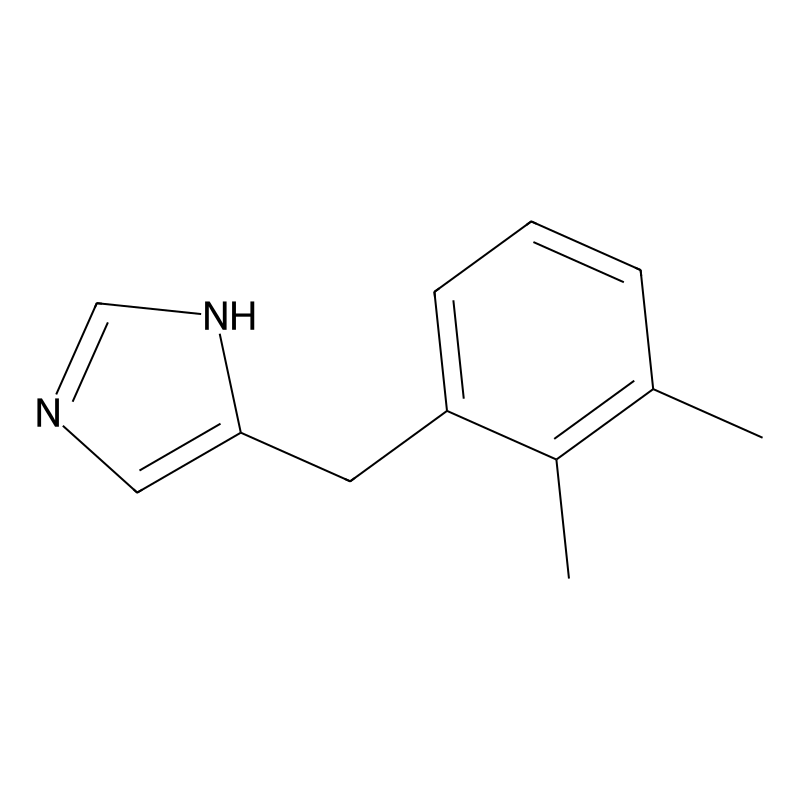

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

DETOMIDINE is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

See also: Detomidine Hydrochloride (active moiety of).

Purity

Package Size

Detomidine (CAS 76631-46-4) is a synthetic imidazole derivative and a potent α2-adrenergic receptor agonist utilized primarily as an active pharmaceutical ingredient (API) in veterinary medicine and preclinical in vivo models [1]. Characterized by its high lipophilicity and specific receptor binding profile, detomidine induces dose-dependent sedation, analgesia, and muscle relaxation [2]. In procurement and formulation contexts, it serves as a critical intermediate-duration agent, bridging the pharmacokinetic gap between short-acting baseline analogs and ultra-long-acting derivatives [1]. Its physicochemical properties enable versatile formulation strategies, supporting both standard aqueous parenteral solutions and transmucosal delivery systems.

Research Procurement Fit

Substituting detomidine with alternative α2-agonists fundamentally alters protocol stability, dosing intervals, and formulation viability. Relying on older baseline agents like xylazine introduces a significantly shorter duration of action (10–20 minutes), necessitating disruptive re-dosing during mid-length surgical or analytical procedures [2]. Conversely, substituting with romifidine extends recovery times unnecessarily for procedures under an hour, while medetomidine is primarily optimized for small-animal pharmacokinetics and presents different ataxia profiles in large-animal models [1]. Furthermore, detomidine's specific lipophilicity and receptor affinity balance cannot be generically replaced when manufacturing sublingual gels, as alternative APIs often fail to achieve the required mucosal bioavailability or induce higher α1-mediated cardiovascular off-target effects [REFS-1, REFS-2].

Substitution Risk

Receptor Selectivity and Off-Target Minimization

Detomidine demonstrates a highly specific binding profile, achieving an α2:α1 selectivity ratio of 260:1, compared to the 160:1 ratio observed in the baseline comparator xylazine [1]. Furthermore, detomidine exhibits approximately a 100-fold higher binding affinity for all α2-adrenergic receptor subtypes relative to xylazine[2].

| Evidence Dimension | α2:α1 receptor selectivity ratio |

| Target Compound Data | 260:1 |

| Comparator Or Baseline | 160:1 (Xylazine) |

| Quantified Difference | 62.5% higher α2 selectivity |

| Conditions | In vitro receptor binding assays |

Higher selectivity reduces α1-mediated cardiovascular excitation, providing a cleaner pharmacological profile for standardized in vivo testing and veterinary formulations.

API Mass Efficiency and In Vivo Potency

In large animal models, detomidine achieves profound sedation and hypoalgesia at an intravenous dose of 20 μg/kg (0.02 mg/kg) [1]. In contrast, achieving comparable baseline sedation with xylazine requires a dose of 1.1 mg/kg [1].

| Evidence Dimension | Active intravenous dose requirement |

| Target Compound Data | 20 μg/kg |

| Comparator Or Baseline | 1.1 mg/kg (Xylazine) |

| Quantified Difference | 55-fold reduction in required API mass per dose |

| Conditions | Intravenous administration in large animal (equine/donkey) models |

The significantly lower dose requirement minimizes the API mass needed per vial, reducing raw material consumption and enabling low-volume formulation designs.

Intermediate Duration of Action

Detomidine provides a targeted intermediate duration of action, sustaining clinical sedation for 30–60 minutes and mechanical hypoalgesia for up to 90 minutes[REFS-1, REFS-3]. This contrasts with xylazine, which limits sedation to 10–20 minutes, and romifidine, which extends hypoalgesia to 120 minutes[REFS-1, REFS-3].

| Evidence Dimension | Duration of clinical sedation |

| Target Compound Data | 30–60 minutes |

| Comparator Or Baseline | 10–20 minutes (Xylazine); 60–90+ minutes (Romifidine) |

| Quantified Difference | 2x to 3x longer sedation than xylazine; shorter recovery than romifidine |

| Conditions | Standard in vivo administration for standing procedures |

The 30–60 minute window aligns with standard mid-length surgical and analytical workflows, eliminating the need for continuous re-dosing without unnecessarily prolonging recovery.

Transmucosal Bioavailability for Non-Parenteral Formulation

Due to its optimized lipophilicity, detomidine achieves a mean bioavailability of 22% (±5.3%) when administered via the sublingual route[2]. This specific physicochemical property allows it to be successfully formulated into commercial transmucosal gels, a formulation pathway that is inefficient for less lipophilic baseline agents [REFS-3, REFS-4].

| Evidence Dimension | Sublingual bioavailability |

| Target Compound Data | 22% (±5.3%) |

| Comparator Or Baseline | Older baseline agents (e.g., xylazine) lacking optimized transmucosal profiles |

| Quantified Difference | Enables viable commercial gel formulation vs. strict parenteral limitation |

| Conditions | Sublingual administration of API in gel matrix |

Procuring detomidine allows pharmaceutical developers to expand their product lines into owner-administered, non-injectable dosage forms.

Veterinary Injectable and Transmucosal Formulation

Detomidine is a primary API for developing intermediate-duration veterinary sedatives. Its high potency (requiring only ~20 μg/kg) and proven 22% sublingual bioavailability allow manufacturers to produce both low-volume parenteral solutions and user-friendly transmucosal gels, expanding product utility beyond clinical settings [REFS-1, REFS-2].

Preclinical Large-Animal Surgical Models

In standardized in vivo testing requiring standing sedation, detomidine provides a reliable 30–60 minute window of efficacy. This prevents the workflow disruptions associated with the 10–20 minute limit of xylazine, while ensuring faster recovery times than romifidine, optimizing throughput in research facilities [1].

Neuropharmacological Receptor Assays

Due to its 260:1 α2:α1 selectivity ratio and 100-fold higher binding affinity compared to baseline analogs like xylazine, detomidine serves as a precise positive control and benchmarking standard in in vitro receptor binding assays evaluating novel α2-adrenergic agonists [3].

Application Fit Matrix

References

- [1] Equine sedation and field anaesthesia: drug overview. Vet Times. 2015.

- [2] Zullian C, et al. Effect of the α2-receptor agonists medetomidine, detomidine, xylazine and romifidine on the ketamine metabolism. J Vet Pharmacol Ther. 2015.

- [3] Schwartz DD, Clark TP. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. J Vet Pharmacol Ther. 1998;21(2):107-111.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Related CAS

Drug Indication

Other CAS

Wikipedia

Explore Compound Types

O4Si-4